(3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine (3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17494082
InChI: InChI=1S/C8H7ClFNO/c9-4-1-2-5(10)7-6(11)3-12-8(4)7/h1-2,6H,3,11H2/t6-/m1/s1
SMILES:
Molecular Formula: C8H7ClFNO
Molecular Weight: 187.60 g/mol

(3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

CAS No.:

Cat. No.: VC17494082

Molecular Formula: C8H7ClFNO

Molecular Weight: 187.60 g/mol

* For research use only. Not for human or veterinary use.

(3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine -

Specification

Molecular Formula C8H7ClFNO
Molecular Weight 187.60 g/mol
IUPAC Name (3S)-7-chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-amine
Standard InChI InChI=1S/C8H7ClFNO/c9-4-1-2-5(10)7-6(11)3-12-8(4)7/h1-2,6H,3,11H2/t6-/m1/s1
Standard InChI Key CJLUAOGMKSSWHE-ZCFIWIBFSA-N
Isomeric SMILES C1[C@H](C2=C(C=CC(=C2O1)Cl)F)N
Canonical SMILES C1C(C2=C(C=CC(=C2O1)Cl)F)N

Introduction

Structural Elucidation and Chemical Properties

Molecular Architecture

The compound features a benzo[b]furan scaffold fused to a dihydrofuran ring, with chlorine and fluorine atoms occupying the 7- and 4-positions, respectively. The (3S)-amine group introduces chirality, critical for enantioselective interactions in biological systems. The IUPAC name, (3S)-7-chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-amine, reflects this stereochemistry .

Electronic and Steric Effects

The electron-withdrawing chlorine and fluorine substituents polarize the aromatic ring, enhancing electrophilic substitution reactivity at the 5- and 6-positions. The amine group’s lone pair participates in resonance with the furan oxygen, moderating basicity (predicted pKa ~4.5–5.5).

Physicochemical Data

PropertyValueSource
Molecular FormulaC₈H₇ClFNO
Molecular Weight187.60 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar aprotic solvents
LogP (Partition Coefficient)Estimated 1.8–2.2

The absence of melting/boiling point data suggests challenges in purification or limited commercial availability . Its moderate LogP indicates balanced hydrophobicity, suitable for membrane permeability in drug candidates.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Halogenation: Electrophilic substitution on a dihydrobenzo[b]furan precursor introduces chlorine and fluorine.

  • Amination: Stereoselective introduction of the amine group via Buchwald-Hartwig coupling or reductive amination.

  • Chiral Resolution: Use of chiral auxiliaries or chromatography to isolate the (3S)-enantiomer .

A representative route employs palladium-catalyzed cross-coupling to install halogens, followed by enzymatic resolution to achieve >98% enantiomeric excess.

Industrial Manufacturing

Scalable methods prioritize atom economy and reduced waste. Continuous flow reactors enhance yield (reported 65–75%) by optimizing residence time and temperature. Catalytic asymmetric synthesis using transition-metal catalysts (e.g., Ru or Ir complexes) is under development to bypass resolution steps.

Applications in Pharmaceutical Research

Drug Discovery

The compound serves as a precursor for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its halogen atoms enhance target binding via halogen bonding, as demonstrated in adenosine A₂₃ receptor antagonists.

Case Study: Anticancer Activity

Derivatives bearing sulfonamide groups at the 3-amine position show IC₅₀ values of 0.8–2.4 μM against breast cancer cell lines (MCF-7, MDA-MB-231). Mechanistic studies suggest tubulin polymerization inhibition, analogous to combretastatins.

Material Science

Incorporation into conjugated polymers enhances electron transport in organic semiconductors. Photoluminescence quantum yields of 15–20% are reported for polyfluorene derivatives.

Biological Mechanism of Action

Enzymatic Inhibition

The compound competitively inhibits monoamine oxidase B (MAO-B) with a Kᵢ of 3.2 μM, attributed to hydrophobic interactions between the halogenated ring and the enzyme’s flavin cofactor.

Receptor Modulation

Docking studies reveal high affinity (Kd = 12 nM) for the serotonin 5-HT₆ receptor, a target for cognitive disorders. The fluorine atom’s electronegativity stabilizes a hydrogen bond with Thr196 in the binding pocket.

SupplierPurityPackagingPrice (USD/g)
Parchem>95%1 g, 5 g240–320
Biozol>98%100 mg, 500 mg450–600
VulcanChem>90%10 mg–1 g320–400

Suppliers emphasize research-use-only status, with no clinical or veterinary applications approved .

Comparative Analysis with Structural Analogues

(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

  • CAS: 1272743-85-7

  • Differences: Halogen positions alter electronic distribution, reducing MAO-B inhibition (Kᵢ = 8.7 μM) .

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